molecular formula C13H18N2O3S B2602422 1-(4-Tosylpiperazin-1-yl)ethanone CAS No. 3347-05-5

1-(4-Tosylpiperazin-1-yl)ethanone

Cat. No.: B2602422
CAS No.: 3347-05-5
M. Wt: 282.36
InChI Key: RSIVSBAWSQRGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Tosylpiperazin-1-yl)ethanone” is a chemical compound with the empirical formula C18H20N2O3S . It is also known as "Phenyl(4-tosylpiperazin-1-yl)methanone" . The compound is a solid in form .


Molecular Structure Analysis

The molecular weight of “this compound” is 344.43 . The SMILES string representation of the molecule is CC1=CC=C(C=C1)S(=O)(N(CC2)CCN2C(C3=CC=CC=C3)=O)=O .

Scientific Research Applications

Antimicrobial Agents

  • 1-(4-Tosylpiperazin-1-yl)ethanone derivatives have been explored for their potential as antimicrobial agents. A study by Zaidi et al. (2021) synthesized novel derivatives showing potent antimicrobial activities, potentially more effective than conventional medicines (Zaidi et al., 2021).

CCR1 Antagonists

  • Compounds based on the this compound scaffold have been identified as CCR1 antagonists, useful in treating diseases like rheumatoid arthritis and organ transplant rejection. Pennell et al. (2013) discovered a highly potent and selective CCR1 antagonist, indicating promising pharmacokinetic and toxicological profiles (Pennell et al., 2013).

HIV-1 Attachment Inhibitors

  • Some derivatives of this compound have been evaluated as HIV-1 attachment inhibitors. These compounds target the viral envelope protein gp120, as shown in a study by Regueiro-Ren et al. (2013), providing a new approach to HIV treatment (Regueiro-Ren et al., 2013).

Synthesis of Novel Derivatives

  • Innovative synthesis methods for derivatives of this compound have been explored. Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing high atom economy and safe waste management (Nematollahi & Amani, 2011).

Learning and Memory Improvement

  • Derivatives of this compound have been studied for their effects on learning and memory reconstruction in mice. Zhang Hong-ying (2012) reported compounds that showed significant improvement in learning and memory functions (Zhang Hong-ying, 2012).

Cancer Research

  • In the context of cancer research, derivatives of this compound have been explored as potential inhibitors of the mitotic kinesin spindle protein. Li et al. (2010) studied Compound A, a potent inhibitor, and its metabolic interconversion in human tissues, offering insights into new cancer treatments (Li et al., 2010).

Homology Modeling and Docking Studies

  • Homology modeling and docking studies of this compound derivatives have been conducted to understand their mechanism of action. Balasubramanian et al. (2014) focused on CCR1 antagonists, providing a basis for designing more effective ligands (Balasubramanian et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “Phenyl(4-tosylpiperazin-1-yl)methanone”, indicates that it is harmful if swallowed and can cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to seek medical attention if adverse effects occur .

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIVSBAWSQRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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